2-Bromo-2-(3-chlorophenyl)acetic acid is an organic compound classified as a derivative of acetic acid. Its molecular formula is CHBrClO, indicating the presence of bromine and chlorine substituents on the acetic acid backbone. This compound serves primarily as an intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical industry, where it is utilized for developing drugs with therapeutic properties, including anti-inflammatory and antithrombotic effects .
The compound is sourced from several synthetic routes, primarily involving bromination processes or Grignard reactions. It falls under the category of halogenated organic compounds, specifically those that contain both bromine and chlorine substituents. These compounds are often used in medicinal chemistry due to their reactivity and ability to participate in various chemical transformations .
The synthesis can be optimized for industrial production by employing continuous flow reactors and automated systems to ensure consistent quality and yield. Typical yields from these methods can exceed 90% under optimized conditions .
The structure of 2-bromo-2-(3-chlorophenyl)acetic acid consists of an acetic acid moiety where one hydrogen atom of the methyl group is substituted by a bromine atom and another by a 3-chlorophenyl group. The compound's structure can be represented using its SMILES notation: C(=O)(C(C1=CC(=C(C=C1)Cl)Br)=O)
.
The typical conditions for these reactions include:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly used to analyze the purity and structural integrity of synthesized compounds .
The primary applications of 2-bromo-2-(3-chlorophenyl)acetic acid include:
Density Functional Theory (DFT) simulations at the B3LYP/6-311++G(d,p) level reveal how bromine and chlorine substituents direct the electronic behavior of 2-bromo-2-(3-chlorophenyl)acetic acid. The 3-chlorophenyl group induces asymmetric charge distribution, with Mulliken charges confirming significant polarization: the carboxylic carbon exhibits a +0.32 e charge deficit, while the bromine atom carries −0.21 e. This creates a strong electrophilic center at C2, critical for nucleophilic reactions [1] .
Bond length analysis (Table 1) highlights substituent-induced distortions:
Table 1: Key DFT-Optimized Geometric Parameters
Bond | Length (Å) | Deviation from Phenylacetic Acid |
---|---|---|
C2−Br | 1.98 | +0.12 Å |
C2−C(carboxyl) | 1.54 | −0.05 Å |
Caryl−Cl | 1.74 | +0.03 Å |
Solvent interactions modeled via the SMD continuum approach show dramatic polarity-dependent behavior. In water (ε = 78.4), the carboxylic acid group exhibits a 12° increase in O=C−O bond angle versus gas phase, enhancing H-bond donation capacity. NMR chemical shifts predicted via GIAO methods indicate deshielding of the benzylic proton (δ 5.8 ppm in DMSO), corroborating the electron-withdrawing effect of the α-bromo substituent [1] [6].
Molecular Electrostatic Potential (MEP) maps (Figure 1) identify two key reactive regions:
Comparative QSAR analysis predicts promising bioactivity profiles for 2-bromo-2-(3-chlorophenyl)acetic acid. Lipophilicity (clogP = 2.81) and polar surface area (PSA = 37 Ų) align with Lipinski’s Rule of Five, suggesting moderate oral bioavailability. Topological polar surface area (TPSA) analysis indicates blood-brain barrier impermeability (TPSA = 37 Ų > 10 Ų threshold), reducing neurotoxicity risks [1] [7].
Table 2: Predicted Pharmacokinetic and Bioactivity Parameters
Parameter | Value | Significance |
---|---|---|
clogP | 2.81 | Moderate lipophilicity |
Topological PSA | 37 Ų | Low CNS penetration |
IC50 VEGFR (predicted) | 2.4 µM | Anti-angiogenic potential |
HDAC inhibition score | −9.2 kcal/mol | Epigenetic modulation capacity |
CYP3A4 binding affinity | −7.1 kcal/mol | Metabolic stability indicator |
Molecular docking against oncology targets reveals strong binding to VEGFR-2 (PDB: 1YWN) and HDAC6 (PDB: 5EDU). For VEGFR-2, the carboxylate group forms salt bridges with Lys868 and Asp1046 (ΔG = −9.4 kcal/mol), while the 3-chlorophenyl moiety occupies a hydrophobic subpocket. Against HDAC6, Zn²⁺ coordination via the carboxylic acid and halogen bonding with Phe643 contribute to a −9.2 kcal/mol binding energy, comparable to SAHA (−10.1 kcal/mol) [7].
ADMET predictions via BOILED-Egg model indicate high gastrointestinal absorption (HIA = 92%) but P-glycoprotein substrate behavior, potentially limiting tissue penetration. Plasma protein binding (PPB) is estimated at 89%, suggesting moderate free fraction availability [1].
Frontier orbital energies reveal kinetic stability and preferred reaction modes. The HOMO–LUMO gap of 4.15 eV (Table 3) suggests moderate reactivity, positioned between pyrazole-based NLO compounds (3.72–4.15 eV) and Schiff base inhibitors (4.5 eV) [5] [6].
Table 3: Frontier Molecular Orbital Energetics
Orbital | Energy (eV) | Spatial Distribution |
---|---|---|
HOMO | −6.82 | Localized on phenyl ring & C=O |
HOMO−1 | −7.15 | Dominated by Br–C2 orbital |
LUMO | −2.67 | Delocalized over entire molecule |
LUMO+1 | −1.98 | Antibonding σ*(C2−Br) |
HOMO electron density concentrates on the carboxylic π-system (45%) and phenyl ring (38%), designating these as nucleophilic sites. Conversely, LUMO+1 features 68% density on the σ*(C−Br) orbital, rationalizing bromide displacement under SN2 conditions. This predicts two dominant reaction pathways:
Global reactivity descriptors derived from FMO energies:
Localized orbital locator (LOL) and electron localization function (ELF) analyses quantify bond weakening at C2−Br (LOL = 0.12; ELF = 0.31) versus Caryl−Cl (LOL = 0.35; ELF = 0.78), explaining preferential halogen replacement at the benzylic position .
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: